molecular formula C22H20BrN5O2S B2647125 N-(3-bromophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896307-23-6

N-(3-bromophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2647125
CAS No.: 896307-23-6
M. Wt: 498.4
InChI Key: KMBPGRSCLLKUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-based small molecule characterized by a 1,2,4-triazole core substituted with a 4-methoxybenzyl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a thioacetamide side chain linked to a 3-bromophenyl moiety. The presence of electron-withdrawing (bromine) and electron-donating (methoxy) groups may influence its physicochemical properties, such as solubility and bioavailability.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN5O2S/c1-30-19-9-7-16(8-10-19)13-20-25-26-22(28(20)27-11-2-3-12-27)31-15-21(29)24-18-6-4-5-17(23)14-18/h2-12,14H,13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBPGRSCLLKUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 3-bromophenyl derivatives with triazole and pyrrole moieties. The synthesis typically involves the following steps:

  • Formation of the triazole ring.
  • Introduction of the pyrrole moiety.
  • Final acetamide formation through a thioether linkage.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring pyrrole and triazole scaffolds. For instance, compounds that incorporate these moieties have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54915Apoptosis induction
Compound BMCF-720Cell cycle arrest
This compoundA549TBDTBD

Antimicrobial Activity

The compound's thioether linkage may contribute to its antimicrobial properties. Similar thiazole and triazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like methoxy enhances this activity by improving solubility and interaction with bacterial membranes.

Table 2: Antimicrobial Efficacy

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Activity
Compound XE. coli32 µg/mLModerate
This compoundStaphylococcus aureusTBDTBD

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl and pyrrole rings significantly influence biological activity. Substituents such as methoxy groups enhance lipophilicity, promoting better cellular uptake. The bromine atom may also play a role in increasing the compound's reactivity and interaction with biological targets.

Case Studies

Several case studies have investigated related compounds with similar structures:

  • Study on Pyrrole Derivatives : A study demonstrated that pyrrole derivatives exhibited potent anticancer activity through mitochondrial pathways leading to apoptosis in cancer cells.
  • Triazole-based Compounds : Research indicated that triazole-containing compounds showed broad-spectrum antimicrobial activity against resistant strains of bacteria.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Functional Properties

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Biological Activity Reference
Target Compound R1=3-bromophenyl, R2=4-methoxybenzyl, R3=1H-pyrrol-1-yl C22H20BrN5O2S* ~509.4† Hypothesized ion channel modulation -
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) R1=4-ethylphenyl, R2=3-pyridinyl, R3=ethyl C20H22N6OS 402.5 Orco agonist (insect odorant receptor)
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) R1=4-butylphenyl, R2=2-pyridinyl, R3=ethyl C23H28N6OS 444.6 Orco antagonist
5m () R1=phenyl, R2=butylthio, R3=pyridin-4-yl C18H18N4S 338.4 Not specified; used in synthesis studies
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide () R1=4-bromophenyl, R2=cyclohexyl-methyl C18H22BrN5OS 452.4 Structural characterization via X-ray

*Estimated formula based on substituents.
†Calculated based on formula.

Key Observations:

Substituent Impact on Activity: The 4-methoxybenzyl group in the target compound may enhance lipophilicity compared to pyridinyl or nitrobenzylidene substituents in analogs like VUAA1 or compounds from .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~509.4) compared to VUAA1 (402.5) suggests reduced solubility, which could influence pharmacokinetics .

Biological Activity Trends :

  • Triazolyl thioacetamides with pyridinyl substituents (e.g., VUAA1, OLC15) show activity as insect odorant receptor modulators . The target compound’s bromophenyl and methoxybenzyl groups may redirect its activity toward mammalian targets, such as kinases or proteases, though direct evidence is lacking.

Elemental Analysis and Stability

  • Compounds with trifluoromethyl or nitro groups () show high purity (>99%) via elemental analysis, suggesting robust synthetic protocols .
  • The target compound’s bromine and methoxy groups may necessitate optimized purification steps to avoid halogen-related degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.